N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide
Description
N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core linked to a substituted piperidine moiety. Its structure includes a 4-methylpiperidin-1-yl group, a phenyl ring, and a ketone group, which collectively influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H22N2O3/c1-14-9-11-21(12-10-14)18(17(22)15-6-3-2-4-7-15)20-19(23)16-8-5-13-24-16/h2-8,13-14,18H,9-12H2,1H3,(H,20,23) |
InChI Key |
IXZOSCCZVDCTBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The phenyl group is introduced via a Friedel-Crafts acylation reaction, followed by the formation of the furan ring through a cyclization reaction involving furfural or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furans or piperidines.
Scientific Research Applications
N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Fentanyl Analogs
The compound shares structural homology with fentanyl derivatives, particularly para-fluoro furanyl fentanyl (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide) . Key differences include:
- Substituents on the Piperidine Ring : The target compound features a 4-methylpiperidin-1-yl group, whereas para-fluoro furanyl fentanyl has a phenethyl-substituted piperidine. This difference likely alters receptor binding kinetics and metabolic stability.
Table 1: Structural Comparison with Fentanyl Analogs
Antiviral/Antibacterial Derivatives
The furan-2-carboxamide moiety is also present in antiviral candidates, such as N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide (modified fluoxetine analog) . Key distinctions include:
- Backbone Complexity : The target compound’s piperidine and phenylketone groups contrast with the simpler benzyl-methoxyphenyl backbone in the fluoxetine derivative.
Table 2: Comparison with Antiviral Furan Derivatives
Analgesic and Anti-Inflammatory Agents
Furan derivatives like diarylfuranones (e.g., rofecoxib analogs) are COX-2 inhibitors . Unlike these, the target compound lacks the diaryl framework but retains the furan ring, which may confer distinct binding interactions.
Pharmacological and Toxicological Implications
- Metabolism : The absence of halogenation (cf. para-fluoro furanyl fentanyl) could reduce oxidative metabolism risks, but the ketone group may introduce reactivity .
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